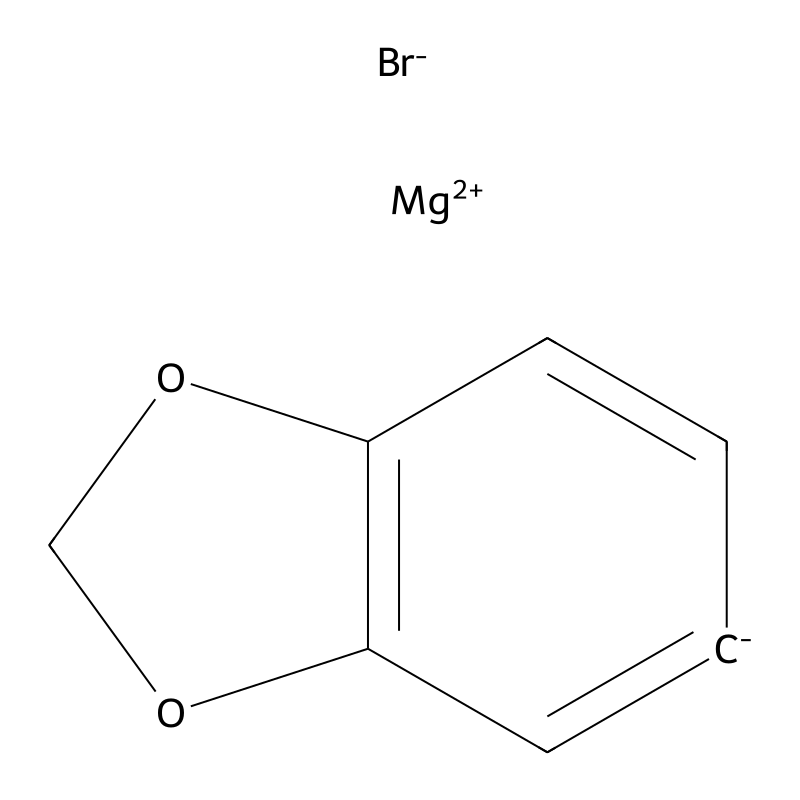

3,4-(Methylenedioxy)phenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Intermediate:

3,4-(Methylenedioxy)phenylmagnesium bromide (also known as MDPBM) is primarily used as an intermediate in organic synthesis [, ]. It acts as a nucleophilic reagent due to the presence of a reactive magnesium-carbon bond. This bond readily reacts with various organic electrophiles, allowing for the formation of new carbon-carbon bonds.

MDPBM finds application in the synthesis of diverse organic compounds, including:

- Pharmaceuticals: MDPBM can be used to synthesize various biologically active molecules, including some with potential anti-cancer and anti-inflammatory properties [, ].

- Fine Chemicals: It is used in the production of various fine chemicals, such as dyes, fragrances, and electronic materials.

- Polymers: MDPBM can be employed in the synthesis of certain types of polymers with specific properties [].

Research on Reaction Mechanisms:

MDPBM has also been used in research studies to investigate the mechanisms of organometallic reactions []. Due to its well-defined structure and reactivity, MDPBM serves as a model compound for understanding the factors influencing the rates and selectivities of these reactions.

3,4-(Methylenedioxy)phenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is CHBrMgO, and it features a methylenedioxy group attached to a phenyl ring. This compound is known for its high reactivity, particularly in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis. As a Grignard reagent, it can react with various electrophiles, contributing to the formation of complex organic molecules .

MDPB poses several safety hazards:

- Flammability: MDPB solutions are flammable and should be kept away from heat and ignition sources.

- Air and moisture sensitivity: Exposure to air or moisture can lead to decomposition and release of flammable gases.

- Skin and eye irritant: MDPB can cause severe skin burns and eye damage. It is crucial to wear appropriate personal protective equipment (PPE) when handling this compound.

- Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols. This reaction is fundamental in organic synthesis for constructing larger molecules.

- Formation of Alcohols: When reacted with carbon dioxide, it can yield carboxylic acids after hydrolysis .

- Coupling Reactions: It can also be involved in coupling reactions with alkyl halides to form biaryl compounds .

The synthesis of 3,4-(Methylenedioxy)phenylmagnesium bromide typically involves the following steps:

- Preparation of the Grignard Reagent: Magnesium metal is reacted with 3,4-(methylenedioxy)bromobenzene in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to produce the Grignard reagent.

- Reagent Formation: The reaction proceeds under an inert atmosphere (usually nitrogen or argon) to prevent moisture interference.

- Purification: The resultant Grignard reagent may be purified by distillation or recrystallization depending on the desired application .

3,4-(Methylenedioxy)phenylmagnesium bromide serves multiple purposes in organic chemistry:

- Synthesis Intermediate: It is used as an intermediate in the total synthesis of natural products such as (+)-paulownin and (+)-vittatine.

- Research Tool: It is employed in academic and industrial research settings for studying reaction mechanisms involving Grignard reagents.

- Pharmaceutical Development: The compound may be utilized in the development of new pharmaceuticals due to its reactivity and ability to form complex structures .

Interaction studies involving 3,4-(Methylenedioxy)phenylmagnesium bromide primarily focus on its reactivity with various electrophiles. Understanding these interactions helps chemists predict the outcomes of synthetic pathways involving this compound. Additionally, studies on its stability and reactivity under different conditions (e.g., moisture presence) are crucial for safe handling and application in laboratory settings .

Several compounds share structural or functional similarities with 3,4-(Methylenedioxy)phenylmagnesium bromide. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,4-Dimethoxyphenylmagnesium bromide | CHBrMgO | Contains two methoxy groups; used in similar reactions |

| 2-Methoxyphenylmagnesium bromide | CHBrMgO | Contains one methoxy group; less sterically hindered |

| Phenylmagnesium bromide | CHBrMg | Simplest form of phenyl Grignard reagent; lacks substituents |

The uniqueness of 3,4-(Methylenedioxy)phenylmagnesium bromide lies in its methylenedioxy group, which can influence its reactivity and selectivity in

The history of 3,4-(Methylenedioxy)phenylmagnesium bromide is intrinsically tied to the broader discovery of Grignard reagents, which revolutionized organic synthesis in the early 20th century. In 1900, François Auguste Victor Grignard, while working as a doctoral student under Philippe Barbier at the University of Lyon, discovered a new method for forming carbon-carbon bonds using organomagnesium compounds. This breakthrough came when Grignard suggested a two-step approach to improve Barbier's one-pot reaction, which had been producing inconsistent results.

Grignard's method involved first preparing an organomagnesium halide (RMgX) and then reacting it with a carbonyl compound to form alcohols. When he demonstrated this test-tube preparation to Barbier, he was congratulated for his original discovery. The process of forming an organomagnesium halide in the presence of a reactant became known as the Barbier procedure, while the two-step reaction was termed the Grignard reaction.

The significance of Grignard's discovery was recognized with the Nobel Prize in Chemistry in 1912, which he shared with Paul Sabatier. Victor Grignard (1871-1935) thus cemented his legacy in organic chemistry, opening a broad area of organic synthesis that continues to be relevant over a century later.

Role in Modern Organic Synthesis

3,4-(Methylenedioxy)phenylmagnesium bromide has established itself as a valuable tool in contemporary organic synthesis, particularly in preparing complex natural products and pharmaceutically relevant compounds. The methylenedioxy group attached to positions 3 and 4 of the phenyl ring bestows special reactivity patterns that can be exploited in selective transformations.

This Grignard reagent serves as an important organic chemical synthesis intermediate, finding applications in various synthetic pathways. One notable example is its use in the total synthesis of (+)-paulownin, demonstrating its utility in constructing complex natural products. Additionally, it functions as a key reagent in synthesizing compounds like 3,4-methylenedioxypropiophenone (MDP1P), which can be prepared via a Grignard reaction between ethylmagnesium bromide and piperonylonitrile.

The versatility of 3,4-(Methylenedioxy)phenylmagnesium bromide underscores the enduring importance of Grignard chemistry in organic synthesis. Even after more than 110 years since their discovery, Grignard reagents not only continue to find use in established reactions but also remain the subject of active research for new applications.

3,4-(Methylenedioxy)phenylmagnesium bromide, like other Grignard reagents, exhibits strong nucleophilic character due to the polarized carbon-magnesium bond, where carbon bears a partial negative charge while magnesium carries a partial positive charge [1] [2]. The nucleophilic addition to carbonyl compounds represents the most fundamental and widely utilized reaction pathway for this organometallic reagent.

The mechanism proceeds through a two-step process involving initial nucleophilic attack followed by protonation [3] [4]. In the first step, the nucleophilic carbon center of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. The electron pair from the carbon-oxygen double bond is transferred to the oxygen atom, creating a formal negative charge that is stabilized by coordination to the magnesium center [1] [3]. This coordination is essential for the stability of the intermediate and influences the overall reaction kinetics.

The reaction with aldehydes produces primary alcohols after acid workup, while ketones yield secondary alcohols [2] [4]. The addition to esters requires two equivalents of the Grignard reagent, as the initially formed ketone intermediate rapidly undergoes a second nucleophilic addition to produce tertiary alcohols [5]. This double addition mechanism is characteristic of Grignard reactions with esters and represents a key difference from reactions with simple aldehydes and ketones.

For 3,4-(Methylenedioxy)phenylmagnesium bromide specifically, the methylenedioxy group provides electronic stabilization through resonance effects while maintaining the nucleophilic reactivity of the aromatic carbon center [6] [7]. The five-membered dioxole ring creates a rigid structural framework that can influence the approach geometry during nucleophilic addition reactions. Studies have shown that the methylenedioxy substituent can affect reaction selectivity, particularly in cases where steric hindrance plays a role in determining the preferred reaction pathway [7].

The reaction rates and selectivities are strongly influenced by the coordinating solvent environment. In tetrahydrofuran, the enhanced solvation of the magnesium center leads to increased reactivity compared to diethyl ether [8] [9]. The methylenedioxy group can participate in additional coordination interactions, potentially affecting the overall reaction dynamics through secondary coordination effects with the magnesium center.

Physical Properties and Reactivity Data:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅BrMgO₂ |

| Molecular Weight (g/mol) | 225.32 |

| CAS Number | 17680-04-5 |

| Density (g/mL) | 1.04 (at 25°C) |

| Boiling Point (°C) | 173 (at 760 mmHg) |

| Flash Point (°F) | 14 |

| Appearance | Liquid, colorless to yellow |

| Solubility in Water | Reacts with water |

| Exact Mass | 223.932 |

| Polar Surface Area (Ų) | 18.46 |

| LogP | 2.061 |

| Vapor Pressure (mmHg) | 1.73 (at 25°C) |

| IUPAC Name | magnesium;5H-1,3-benzodioxol-5-ide;bromide |

| SMILES | Br[Mg]C1=CC=C2OCOC2=C1 |

| InChI Key | JFUHZUGUHBLMLB-UHFFFAOYSA-M |

Radical Intermediates in Competitive Pathways

The formation of 3,4-(Methylenedioxy)phenylmagnesium bromide involves radical intermediates that participate in competitive pathways alongside the primary nucleophilic addition mechanisms [10] [11] [12]. These radical processes become particularly significant under specific reaction conditions and can lead to alternative product distributions.

The initial formation of Grignard reagents proceeds through a radical mechanism on the magnesium surface [11] [13]. The process begins with single electron transfer from magnesium metal to the carbon-halogen bond, generating an alkyl radical and a magnesium radical cation. This radical intermediate has a finite lifetime during which it can undergo various transformations before coupling with the magnesium center to form the final organometallic product [10] [14].

For the methylenedioxy-substituted system, the aromatic radical intermediate is stabilized by delocalization into the benzodioxole ring system. This stabilization can extend the radical lifetime and increase the probability of competing reactions such as radical coupling or hydrogen atom abstraction [12] [15]. The methylenedioxy group provides additional resonance stabilization compared to simple phenyl radicals, potentially altering the balance between radical and ionic pathways.

Radical clock experiments have demonstrated that free alkyl radicals are indeed formed during Grignard reagent preparation [10] [16]. These studies show that the radical intermediates can be trapped by external radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), providing direct evidence for the radical nature of the mechanism. The efficiency of radical trapping depends on the relative rates of radical coupling with magnesium versus reaction with the trapping agent.

Radical Intermediate Formation and Detection:

| Radical Formation Step | Energy Requirement (kcal/mol) | Lifetime (seconds) | Competing Process | Detection Method |

|---|---|---|---|---|

| Initial electron transfer | ~10-15 | 10⁻⁹ to 10⁻⁶ | Ionic pathway | ESR spectroscopy |

| Homolytic C-Br bond cleavage | ~55-66 | 10⁻⁹ to 10⁻⁶ | Heterolytic cleavage | Radical clock studies |

| Radical-magnesium coupling | ~5-10 | 10⁻⁹ to 10⁻⁶ | Radical dimerization | Product analysis |

| Competing phenyl radical coupling | ~2-5 | 10⁻⁹ to 10⁻⁶ | Grignard formation | Biphenyl formation |

| Radical trapping by TEMPO | ~1-3 | 10⁻⁷ to 10⁻⁴ | Radical recombination | TEMPO-adduct isolation |

| Hydrogen atom abstraction | ~8-12 | 10⁻⁹ to 10⁻⁶ | Ionic protonation | Deuterium labeling |

The competition between radical and ionic pathways is influenced by the electronic properties of the aromatic system [17] [18]. Electron-withdrawing groups can favor single electron transfer pathways, while electron-donating substituents promote ionic mechanisms. The methylenedioxy group, with its moderate electron-donating character, creates an intermediate case where both pathways may be accessible depending on reaction conditions.

In reactions with carbonyl compounds, radical pathways can lead to different product distributions compared to the conventional nucleophilic addition mechanism [16] [19]. Single electron transfer from the Grignard reagent to the carbonyl compound can generate radical anion intermediates that undergo subsequent transformations. These processes are particularly important when dealing with highly electrophilic or sterically hindered carbonyl compounds where the conventional nucleophilic addition may be disfavored.

Solvent Dynamics and Schlenk Equilibrium Effects

The Schlenk equilibrium represents a fundamental aspect of Grignard reagent chemistry that significantly influences the behavior of 3,4-(Methylenedioxy)phenylmagnesium bromide in solution [20] [8]. This equilibrium describes the dynamic interconversion between different organometallic species: 2 RMgX ⇌ R₂Mg + MgX₂, where the position of equilibrium depends on solvent, temperature, and concentration factors.

The solvent environment plays a crucial role in determining the equilibrium position and the overall reactivity of the Grignard reagent [8] [9]. Coordinating solvents such as tetrahydrofuran and diethyl ether stabilize the various species through direct coordination to the magnesium centers. The methylenedioxy group can participate in additional coordination interactions, potentially affecting the solvation dynamics and equilibrium distribution.

Schlenk Equilibrium Species Distribution:

| Species | Concentration Range (M) | Temperature Dependence | Solvent Preference |

|---|---|---|---|

| RMgX (monomer) | 0.1-2.0 | Decreases with heating | Ether > THF |

| R₂Mg | 0.001-0.1 | Increases with heating | THF > Ether |

| MgX₂ | 0.001-0.1 | Increases with heating | THF > Ether |

| RMgX·2L (solvated) | 0.1-2.0 | Stable at RT | All ethers |

| R₂Mg·2L (solvated) | 0.001-0.1 | Stable at RT | All ethers |

| MgX₂·2L (solvated) | 0.001-0.1 | Stable at RT | All ethers |

| Bridged dimers | 0.01-0.5 | Decreases with heating | Concentrated solutions |

Computational studies have revealed that the Schlenk equilibrium involves multiple intermediate species, including bridged dimers with various coordination modes [21] [8]. For the methylenedioxy-substituted system, the aromatic ring can participate in π-interactions that stabilize these dimeric intermediates. The rigid structure of the benzodioxole ring system may influence the accessibility of different coordination geometries and affect the overall equilibrium dynamics.

The solvent dynamics directly control the ligand exchange processes that are central to the Schlenk equilibrium [8]. In tetrahydrofuran, the rapid exchange of coordinated solvent molecules facilitates the formation and dissociation of the various organometallic species. The methylenedioxy oxygens can potentially compete with solvent molecules for coordination sites, creating additional complexity in the equilibrium system.

Grignard Reagent Reaction Pathways and Mechanisms:

| Reaction Type | Mechanism | Product Type | Selectivity |

|---|---|---|---|

| Nucleophilic Addition to Aldehydes | Two-electron nucleophilic attack | Primary alcohol | High |

| Nucleophilic Addition to Ketones | Two-electron nucleophilic attack | Secondary alcohol | High |

| Nucleophilic Addition to Esters | Two-electron nucleophilic attack (twice) | Tertiary alcohol | High |

| Nucleophilic Addition to CO₂ | Two-electron nucleophilic attack | Carboxylic acid | High |

| Radical Coupling Pathway | Single electron transfer pathway | Coupled products | Variable |

| Protonation Reaction | Acid-base proton transfer | Hydrocarbon | Complete |

| Schlenk Equilibrium Exchange | Ligand exchange equilibrium | Mixed organometallic species | Equilibrium dependent |

The concentration and temperature dependence of the Schlenk equilibrium has practical implications for synthetic applications [22] [23]. At higher concentrations, the formation of aggregated species becomes more favorable, potentially altering the reactivity profile of the Grignard reagent. The methylenedioxy group may influence these aggregation processes through specific intermolecular interactions.

Solvent Effects on Grignard Reagent Behavior:

| Solvent | Coordination Number | Schlenk Equilibrium Position | Reactivity |

|---|---|---|---|

| Diethyl ether | 2 | Favors RMgX | Moderate |

| Tetrahydrofuran (THF) | 2 | Favors RMgX | High |

| 2-Methyltetrahydrofuran | 2 | Favors RMgX | High |

| Toluene/THF mixture | 2 | Intermediate | High |

| Dichloromethane | 0-1 | Favors exchange | Variable |

The dynamic nature of the Schlenk equilibrium means that multiple reactive species are present simultaneously in solution [8] [9]. This complexity can lead to different reaction pathways operating in parallel, each with distinct selectivity profiles. For 3,4-(Methylenedioxy)phenylmagnesium bromide, the unique electronic and steric properties of the methylenedioxy substituent may favor specific equilibrium compositions that influence the overall reaction outcomes.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive